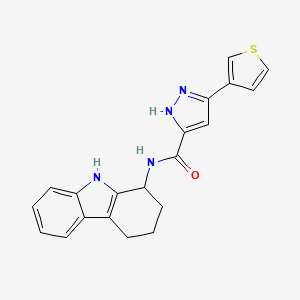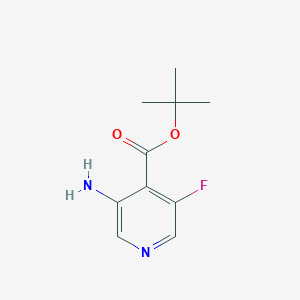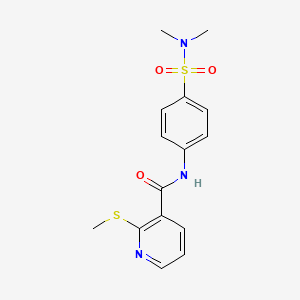
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the 2-Methylnonyl Group: This can be achieved through the alkylation of a suitable precursor with 2-methylnonyl bromide under basic conditions.
Introduction of the 8-((2-hydroxyethyl)amino)octanoate Group: This step involves the reaction of 8-bromo-octanoic acid with 2-hydroxyethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 8-(octadecan-9-yloxy)-8-oxooctyl Group: This can be achieved through the esterification of octadecan-9-ol with 8-oxooctanoic acid using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, Base (e.g., NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, the amino group may form hydrogen bonds with active sites of enzymes, altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylnonyl 8-((2-hydroxyethyl)amino)octanoate: Lacks the octadecan-9-yloxy group.
8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate: Lacks the 2-methylnonyl group.
Uniqueness
2-Methylnonyl 8-((2-hydroxyethyl)(8-(octadecan-9-yloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C46H91NO5 |
|---|---|
Molekulargewicht |
738.2 g/mol |
IUPAC-Name |
2-methylnonyl 8-[2-hydroxyethyl-(8-octadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-8-11-14-16-21-28-35-44(34-27-20-15-12-9-6-2)52-46(50)37-30-23-18-25-32-39-47(40-41-48)38-31-24-17-22-29-36-45(49)51-42-43(4)33-26-19-13-10-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI-Schlüssel |
MARLWEQZJZPDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(C)CCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


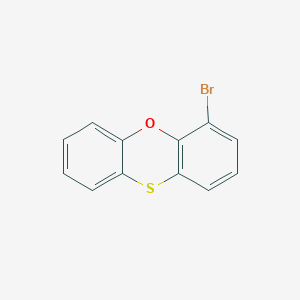
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
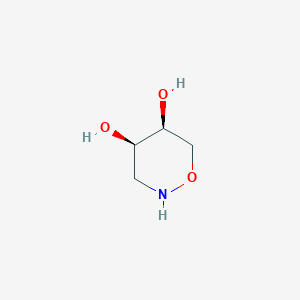
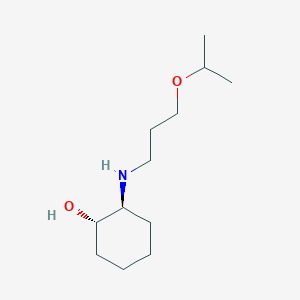
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
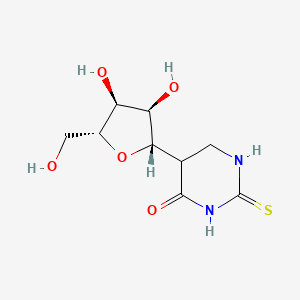
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

